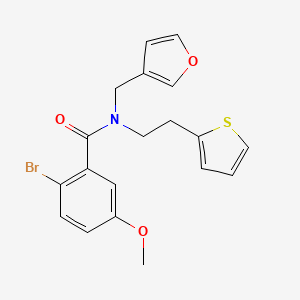

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

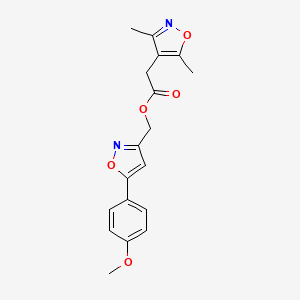

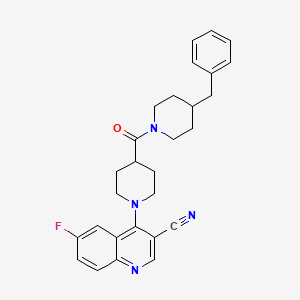

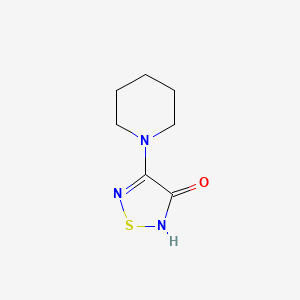

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Applications De Recherche Scientifique

Kinetics of Bromination in Heterocyclic Systems

Research by Linda and Marino (1968) explored the kinetics of bromination in heterocyclic systems, including furan derivatives. They found that bromination of 2-methoxycarbonyl derivatives of thiophen, furan, and pyrrole in acetic acid shows similar characteristics to benzene derivatives' bromination, indicating a potential pathway for synthesizing compounds like 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide (Linda & Marino, 1968).

Ethoxybromination of Enamides

Nocquet‐Thibault et al. (2013) presented a method for the ethoxybromination of enamides, yielding α-bromo hemiaminals. This method could be relevant for the synthesis of brominated benzamide derivatives (Nocquet‐Thibault et al., 2013).

Synthesis of Functionalized Benzamide Derivatives

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues, showing significant antibacterial activities against drug-resistant bacteria. This highlights the potential application of brominated benzamide derivatives in developing new antimicrobial agents (Siddiqa et al., 2022).

Radical Cyclisation to Tetrahydrofuran Derivatives

Esteves et al. (2007) investigated the radical cyclisation of propargyl bromoethers, leading to tetrahydrofuran derivatives. This study might offer insights into the synthesis pathways and reactivity of brominated benzamide compounds (Esteves et al., 2007).

Electrophilic Substitution in Heterocyclic Compounds

Aleksandrov and El’chaninov (2017) worked on the electrophilic substitution reactions of furan derivatives, which can be critical in understanding the chemical behavior of brominated benzamide compounds in various synthetic applications (Aleksandrov & El’chaninov, 2017).

Design and Synthesis of Anticancer Benzofuran Derivatives

Romagnoli et al. (2015) designed and synthesized benzofuran derivatives with anticancer and antiangiogenic activities. This study suggests the potential therapeutic applications of brominated benzamide derivatives in cancer treatment (Romagnoli et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3S/c1-23-15-4-5-18(20)17(11-15)19(22)21(12-14-7-9-24-13-14)8-6-16-3-2-10-25-16/h2-5,7,9-11,13H,6,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMHZRGWIBEQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Oxan-3-yl)methoxy]pyrazine](/img/structure/B2932918.png)

![4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2932921.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B2932923.png)

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2932927.png)

![3-(3-methoxyphenyl)-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932928.png)

![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate](/img/structure/B2932930.png)

![N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide](/img/structure/B2932933.png)

![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2932938.png)